molecular formula C21H22FN3O B12273391 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide

Cat. No.: B12273391
M. Wt: 351.4 g/mol
InChI Key: IVIIZWZGWHMEAQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is a synthetic organic compound that features a fluorinated phenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets. The fluorinated phenyl group and pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, fluorinated compounds are known to increase binding affinity to protein-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is unique due to its specific combination of a fluorinated phenyl group and a pyrazole moiety, which can confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]propanamide

InChI

InChI=1S/C21H22FN3O/c1-25-15-19(14-24-25)17-8-6-16(7-9-17)12-13-23-21(26)11-10-18-4-2-3-5-20(18)22/h2-9,14-15H,10-13H2,1H3,(H,23,26)

InChI Key

IVIIZWZGWHMEAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=CC=C3F

Origin of Product

United States

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